molecular formula C10H10N2O3 B6241151 ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2751620-76-3

ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No. B6241151
CAS RN: 2751620-76-3
M. Wt: 206.2
InChI Key:
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Description

Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate, also known as ethyl 1-oxo-pyrazinyl-7-carboxylate, is an organic compound that belongs to the class of pyrazines. It has a wide range of applications in scientific research due to its unique properties. This compound is used as a reagent in various organic syntheses, as a ligand in coordination chemistry, and as a building block for the preparation of other compounds. In addition, it has been used to study the mechanism of action of various enzymes and to investigate the structure and activity of proteins.

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. It is known that this compound binds to certain proteins and enzymes, and that it can affect their activity. It is also known that it can be used as a ligand in coordination chemistry, and that it can be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate are not well understood. It is known that this compound can bind to certain proteins and enzymes, and that it can affect their activity. It is also known that it can be used as a ligand in coordination chemistry, and that it can be used in the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate in lab experiments include its availability, its low cost, and its ease of synthesis. It is also relatively stable, which makes it suitable for use in long-term experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results.

Future Directions

For the use of ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate in scientific research include further study of its mechanism of action, as well as its potential applications in drug development and in the study of enzyme kinetics. In addition, further research could be conducted to investigate the structure and activity of proteins, and to explore its potential use as a ligand in coordination chemistry. Finally, further research could be conducted to investigate its potential use as a building block for the synthesis of other compounds.

Synthesis Methods

Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate can be synthesized from ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate acetoacetate by a two-step process. In the first step, ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate acetoacetate is reacted with sodium hydroxide to form sodium ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate acetoacetate. This compound is then reacted with hydrazine hydrate to form ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate.

Scientific Research Applications

Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate has been used in a wide range of scientific research applications. It has been used in the study of enzyme kinetics, as a ligand in coordination chemistry, and as a building block for the synthesis of other compounds. In addition, it has been used to investigate the structure and activity of proteins, and to study the mechanism of action of various enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate involves the condensation of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylate with ethyl 2-bromoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylate", "Ethyl 2-bromoacetate", "Sodium hydride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylate is reacted with sodium hydride in dry DMF to form the corresponding sodium salt.", "Step 2: Ethyl 2-bromoacetate is added to the reaction mixture and stirred at room temperature for several hours to allow for the condensation reaction to occur.", "Step 3: The resulting intermediate is then cyclized by adding acetic acid and heating the mixture to reflux.", "Step 4: The cyclized product is then oxidized using hydrogen peroxide in the presence of sodium hydroxide.", "Step 5: The final product, ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate, is obtained by filtration and purification of the reaction mixture using water and organic solvents." ] }

CAS RN

2751620-76-3

Product Name

ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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